

Preclinical Pharmacology of Fadraciclib (CYC065): A Technical Guide

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Compound of Interest

Compound Name:	Fadraciclib
Cat. No.:	B1671856

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Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analogue that functions as a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2][3] Developed as a more potent and selective successor to seliciclib, **fadraciclib** is under investigation for its therapeutic potential in a variety of solid tumors and hematological malignancies.[1][4] Its mechanism of action, centered on the dual inhibition of critical cell cycle and transcriptional regulators, provides a strong rationale for its development as a monotherapy and in combination with other anti-cancer agents.[5][6]

Mechanism of Action

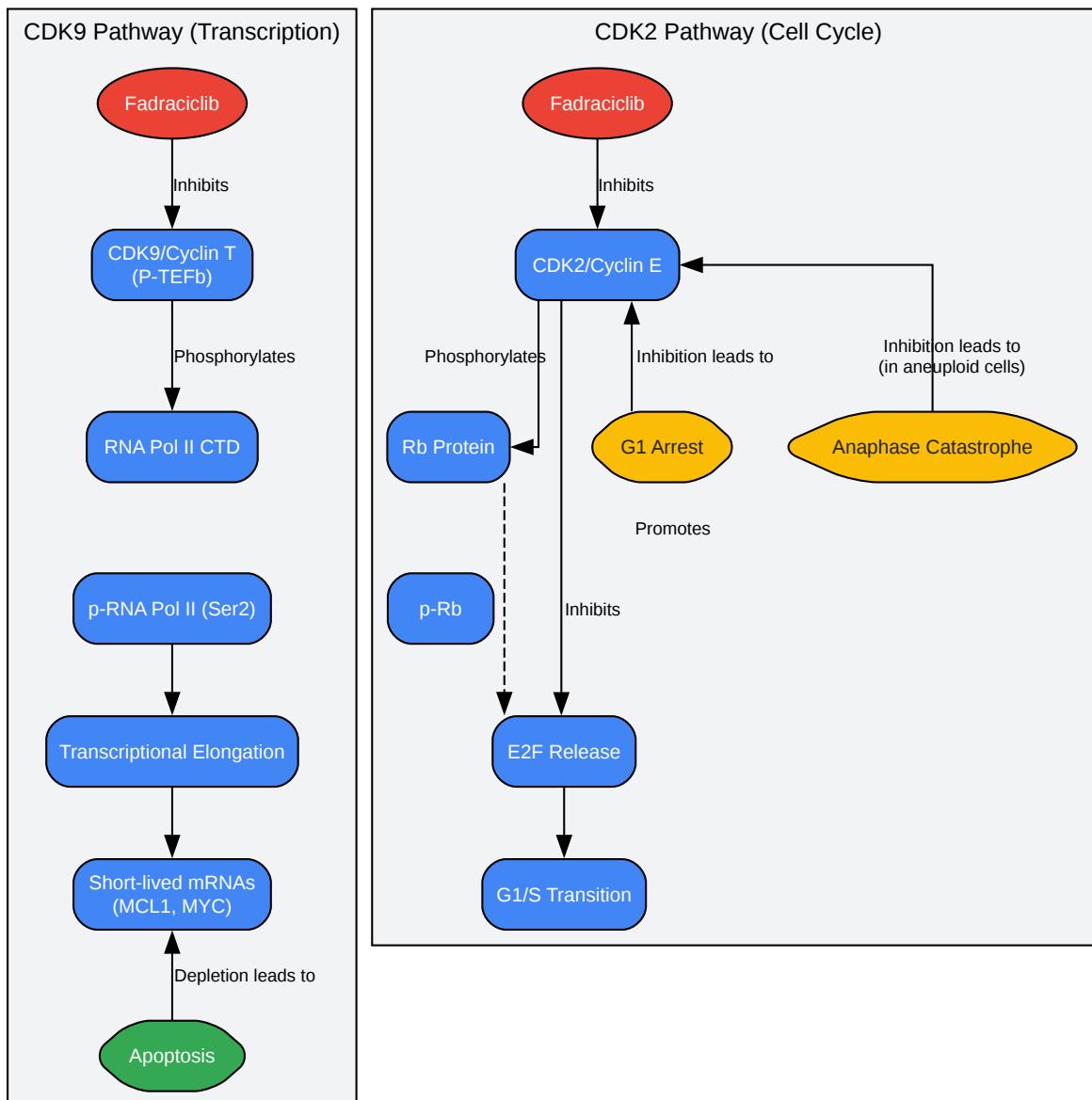
Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9, which disrupts two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcriptional regulation.[7]

- CDK9 Inhibition and Transcriptional Control: CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[8] P-TEFb is essential for the transition from transcription initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[1][8] By inhibiting CDK9, **fadraciclib** prevents this phosphorylation event, leading to a global suppression of

transcription. This disproportionately affects genes with short mRNA and protein half-lives, which often include critical pro-survival and oncogenic factors such as Myeloid Cell Leukemia 1 (MCL1) and MYC.[\[1\]](#)[\[4\]](#) The rapid depletion of these proteins, particularly the anti-apoptotic protein MCL1, is a key driver of apoptosis in cancer cells.[\[9\]](#)

- CDK2 Inhibition and Cell Cycle Control: CDK2, primarily in complex with Cyclin E, is a key regulator of the G1 to S phase transition in the cell cycle.[\[5\]](#)[\[8\]](#) It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, allowing the cell to progress into the DNA synthesis phase.[\[8\]](#) **Fadraciclib**'s inhibition of CDK2 leads to a decrease in Rb phosphorylation, resulting in a G1 cell cycle arrest.[\[3\]](#)[\[10\]](#) Furthermore, in aneuploid cancer cells (those with an abnormal number of chromosomes), CDK2 inhibition by **fadraciclib** can lead to a specific form of cell death known as "anaphase catastrophe," a novel anti-cancer mechanism.[\[11\]](#)[\[12\]](#)

The combined effect of CDK9-mediated apoptosis and CDK2-mediated cell cycle arrest underpins the potent anti-cancer activity of **fadraciclib**.[\[5\]](#)

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Caption: **Fadraciclib's dual mechanism of action.**

In Vitro Pharmacology

Kinase Inhibitory Potency and Selectivity

Fadraciclib demonstrates high potency against its primary targets, CDK2 and CDK9, with significantly lower activity against other CDKs, highlighting its selectivity.[\[5\]](#) It is a second-generation inhibitor with approximately 20-fold greater potency for CDK2 and CDK9 compared to its predecessor, seliciclib.[\[5\]](#)

Target Kinase	IC ₅₀ (nM)	Reference(s)
CDK2	5	[2] [13]
CDK9	26	[2] [13]
CDK5	-	[14]

Note: **Fadraciclib** is also described as a CDK2/5/9 inhibitor, though specific IC₅₀ for CDK5 is not consistently reported in these sources.

Anti-proliferative Activity in Cancer Cell Lines

Fadraciclib has shown potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Sensitivity is often correlated with biomarkers such as high Cyclin E1 (CCNE1) expression, MYC amplification, or dependence on MCL1.[\[3\]](#)[\[5\]](#)

Cell Line Type	Key Biomarker	IC ₅₀ (nM)	Reference(s)
Uterine Serous Carcinoma (USC)	High CCNE1	124.1 ± 57.8	
Uterine Serous Carcinoma (USC)	Low CCNE1	415 ± 117.5	
Colorectal Cancer (CRC) PDOs	N/A	2,650 ± 3,920	[15]
Chronic Lymphocytic Leukemia (CLL)	N/A	~800 (In vitro active concentration)	[10]

PDOs = Patient-Derived Organoids

Experimental Protocols

Kinase Inhibition Assay:

- Principle: To measure the concentration of **fadraciclib** required to inhibit 50% of the target kinase activity (IC_{50}).
- Method: Typically performed using purified recombinant CDK/cyclin complexes. The kinase reaction is initiated by adding ATP. Kinase activity is measured by quantifying the phosphorylation of a substrate, often using radiometric methods (^{32}P -ATP) or fluorescence-based assays. **Fadraciclib** is added at varying concentrations to determine its inhibitory effect.

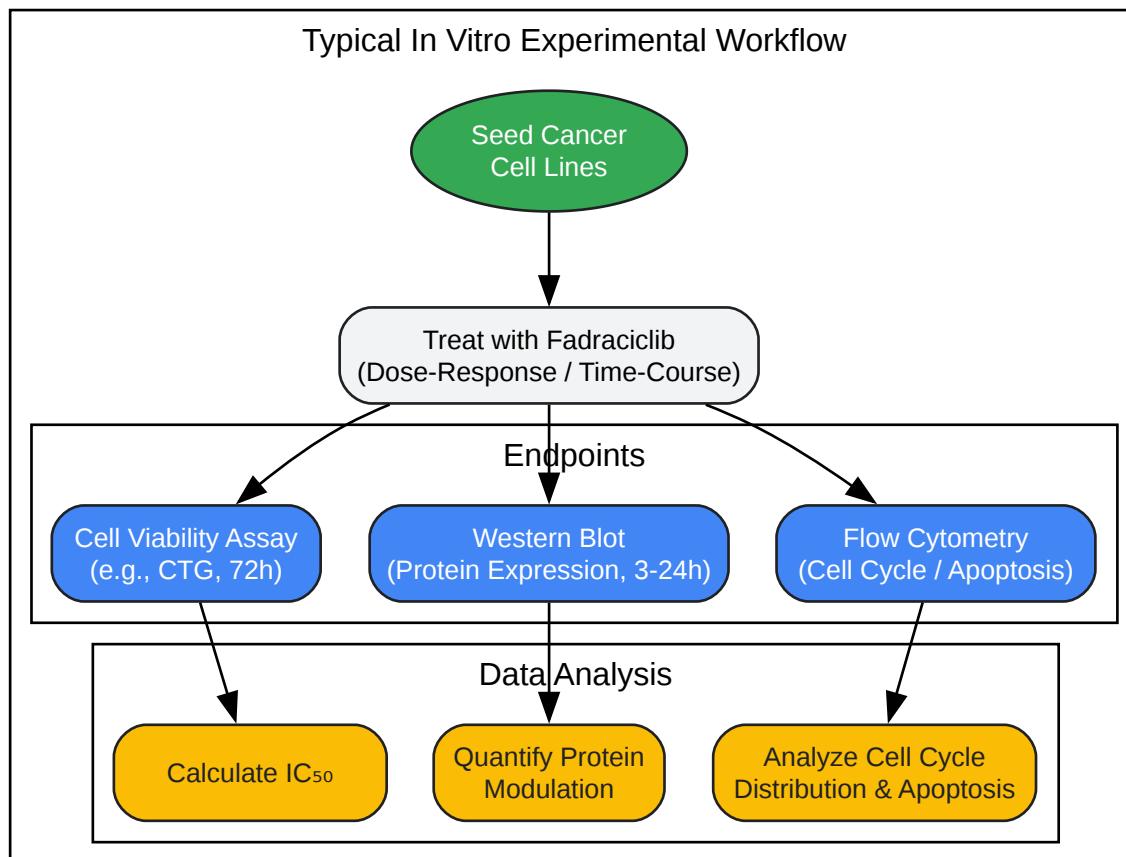
Cell Viability / Proliferation Assay (e.g., Resazurin or Cell-Titer Glo):

- Principle: To measure the number of viable cells in a culture after treatment with **fadraciclib**.
- Method: Cancer cells are seeded in 96-well plates and treated with a range of **fadraciclib** concentrations for a specified period (e.g., 72 hours).[2][15]
 - For Resazurin assay, the reagent is added, and viable cells reduce non-fluorescent resazurin to fluorescent resorufin, which is quantified by a plate reader.[2]
 - For Cell-Titer Glo, the reagent lyses cells and provides the substrate (luciferin) for luciferase, generating a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[15]
- Data Analysis: IC_{50} values are calculated using software like GraphPad Prism.[2]

Western Blotting for Target Engagement:

- Principle: To detect and quantify changes in the levels and phosphorylation status of target proteins following **fadraciclib** treatment.
- Method: Cells are treated with **fadraciclib** for various durations (e.g., 3 to 24 hours).[1] Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with specific primary antibodies against targets like p-RNA Pol II (Ser2), total RNA Pol II, MCL1, MYC, p-Rb, and a loading control (e.g., actin).^{[1][8]} Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.



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Caption: A generalized workflow for in vitro testing.

In Vivo Pharmacology

Fadraciclib has demonstrated significant anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDXs) and organoids (PDOs).

In Vivo Efficacy Studies

Cancer Model	Study Type	Dosing Regimen	Key Findings	Reference(s)
Human Leukemia (EOL-1, HL60)	Subcutaneous Xenograft	Not specified	Potent anti-leukemic activity.	[1][2]
Colorectal Cancer (CRC)	Patient-Derived Xenograft (PDX)	25 mg/kg, oral gavage, BID, 5 days/week for 2 weeks	Significant tumor growth inhibition compared to control.	[15]
Colorectal Cancer (CRC)	Zebrafish Xenograft	Not specified	Combination with encorafenib significantly reduced tumor size.	[10]
Breast Cancer (HER2+)	Xenograft	Not specified	Synergistic effect with trastuzumab.	[9]
Uterine Serous Carcinoma	Xenograft	Not specified	Synergistic effect with taselisib or trastuzumab.	[9]

Experimental Protocols

Animal Models (Xenograft/PDX):

- Principle: To evaluate the anti-tumor efficacy of **fadraciclib** in a living organism.
- Method:
 - Implantation: Human cancer cell lines (xenograft) or patient tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.
 - Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. **Fadraciclib** is administered, often via oral gavage, according to a

defined dose and schedule (e.g., 25 mg/kg BID).[15]

- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., western blotting).
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and control groups.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Fadraciclib has been developed for both intravenous and oral administration.[7][16] Preclinical and early clinical studies have shown that therapeutically relevant concentrations are achievable in vivo.

- Pharmacokinetics: In a Phase 1 study of an intravenous 1-hour infusion in solid tumor patients, a 213 mg dose resulted in a maximum plasma concentration (C_{max}) of 6.2 μM and a half-life of up to 3.5 hours.[10] This demonstrates that plasma concentrations can exceed the in vitro IC₅₀ values for target engagement.[10] Preliminary analysis of the oral formulation also suggests dose-dependent exposure.[13]
- Pharmacodynamics: Target engagement in clinical trials is assessed by measuring downstream markers in peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Key PD markers include the suppression of RNA Pol II phosphorylation at Ser2 and reduced levels of MCL1 protein, confirming the mechanism of action in patients.[13][17]

Combination Studies

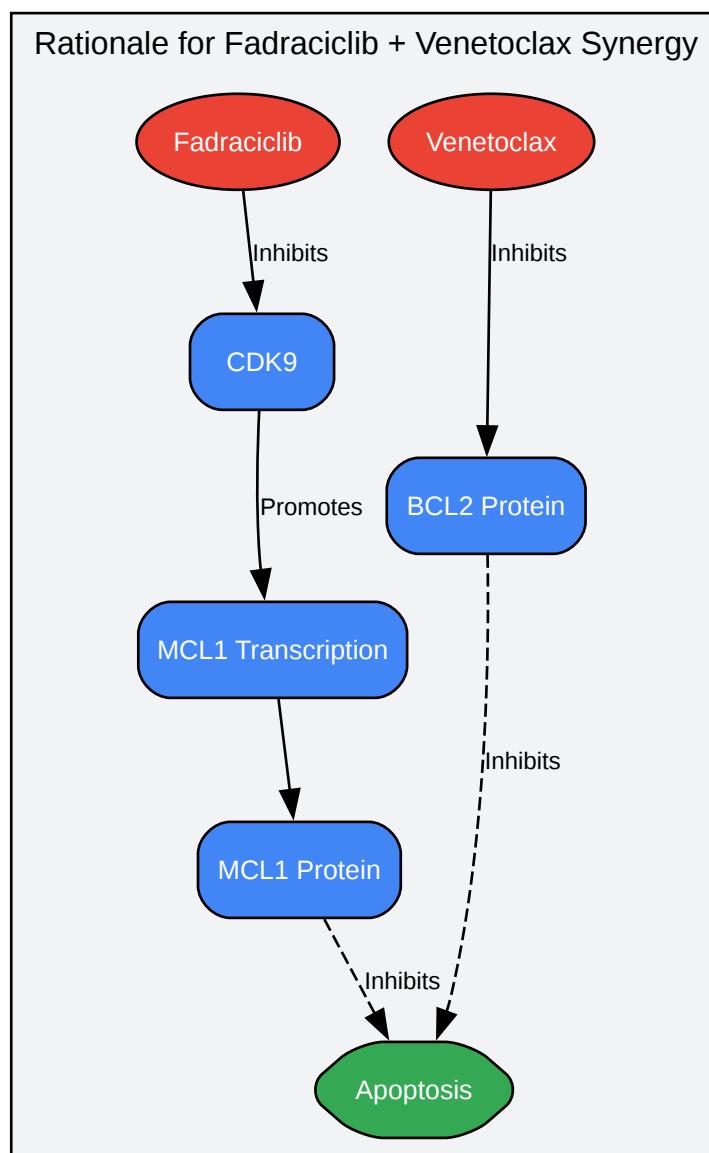
The mechanism of **fadraciclib** provides a strong rationale for its use in combination therapies to achieve synergistic effects or overcome resistance.

- Combination with BCL2 Inhibitors (Venetoclax): **Fadraciclib** inhibits the transcription of MCL1, a key anti-apoptotic protein that mediates resistance to the BCL2 inhibitor venetoclax. [9] By depleting MCL1, **fadraciclib** re-sensitizes cells to venetoclax, leading to a synergistic induction of apoptosis. This combination is particularly promising in hematological

malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).

[1][5][9]

- Combination with BRAF Inhibitors (Encorafenib): In BRAF V600E-mutant colorectal cancer models, the combination of **fadraciclib** and the BRAF inhibitor encorafenib was shown to synergistically suppress tumor cell growth.[10]
- Other Combinations: Preclinical studies have also shown synergistic effects with HER2 inhibitors (trastuzumab) in breast and uterine cancers.[7][9]



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Caption: Synergistic inhibition of anti-apoptotic pathways.

Preclinical and Early Clinical Safety

In preclinical toxicology studies and Phase 1 clinical trials, **fadraciclib** has been generally well-tolerated at doses that achieve therapeutic exposures.[10][18]

- Common Treatment-Related Adverse Events: The most frequently reported adverse events include nausea, vomiting, diarrhea, fatigue, and hyperglycemia.[13][18]
- Dose-Limiting Toxicities (DLTs): In a Phase 1 oral dose-escalation study, DLTs of Grade 3 hyperglycemia and nausea were observed at doses above 125 mg BID.[13] The hyperglycemia was manageable and reversible upon dose interruption.[13]
- Cell Selectivity: In vitro studies on primary CLL cells showed that **fadraciclib** was selectively toxic to B-lymphocytes compared to T-cells and other mononuclear cells.[9]

Conclusion

Fadraciclib is a potent and selective dual inhibitor of CDK2 and CDK9 with a compelling preclinical profile. Its dual mechanism of action—inducing apoptosis via transcriptional suppression of key survival genes like MCL1 and MYC, while simultaneously arresting the cell cycle—provides a multi-pronged attack on cancer cells. Robust anti-tumor activity has been demonstrated in numerous in vitro and in vivo models, particularly in cancers with defined molecular vulnerabilities such as CCNE1 amplification or MCL1 dependence. The strong synergy observed with other targeted agents, especially BCL2 inhibitors, highlights its potential as a cornerstone of combination therapy. With a manageable safety profile and both oral and intravenous formulations, **fadraciclib** represents a promising therapeutic candidate for a range of difficult-to-treat cancers.

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